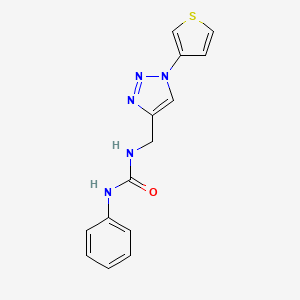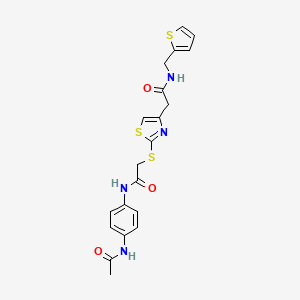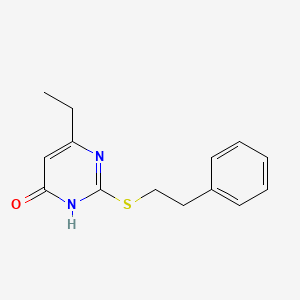![molecular formula C8H13N3O2 B2829300 4-[(dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 240799-57-9](/img/structure/B2829300.png)
4-[(dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound has a molecular formula of C12H13N3O . It has an average mass of 215.251 Da and a monoisotopic mass of 215.105865 Da .
Molecular Structure Analysis
The compound has a density of 1.2±0.1 g/cm3 and a molar volume of 184.5±7.0 cm3 . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Physical And Chemical Properties Analysis
The compound has an ACD/LogP of 1.84 and an index of refraction of 1.602 . It has a polar surface area of 45 Å2 and a polarizability of 25.1±0.5 10-24 cm3 . The surface tension is 42.9±7.0 dyne/cm .Scientific Research Applications
Synthesis and Chemical Reactivity
This compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. For instance, it has been used in the microwave-assisted synthesis of pyrazolopyridines, demonstrating significant antioxidant, antitumor, and antimicrobial activities (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013)[https://consensus.app/papers/microwaveassisted-synthesis-pyrazolopyridines-el‐borai/0828676d171454aca34f5fbda2c96534/?utm_source=chatgpt]. Similarly, derivatives have shown potential in synthesizing benzo[b][1,6]naphthyridines with potent cytotoxic activity against various cancer cell lines (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003)[https://consensus.app/papers/synthesis-cytotoxic-activity-carboxamide-derivatives-deady/8e3b0b334530513d93507921dfb60079/?utm_source=chatgpt].
Nonlinear Optical Properties
Compounds structurally related to "4-[(dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one" have been explored for their nonlinear optical properties. For example, symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran have been synthesized, showing larger hyperpolarizabilities than expected, making them attractive for applications in electro-optical devices (Moylan et al., 1996)[https://consensus.app/papers/dicyanomethylenepyran-derivatives-with-symmetry-moylan/6f45e478550d5168ab8d5775525b6104/?utm_source=chatgpt].
Biomimetic Syntheses
Pyrylium salts derived from 2H-pyran-2-ones and 4H-pyran-4-ones, which are related to the core structure of the compound , have been used in biomimetic syntheses of polyketide aromatics, highlighting their utility in synthesizing complex organic molecules (Griffin, Leeper, & Staunton, 1984)[https://consensus.app/papers/syntheses-polyketide-aromatics-pyrylium-salts-griffin/0fad4ca1863a5b1dbcbc2ccb11a1f727/?utm_source=chatgpt].
Photoinduced Intramolecular Charge Transfer
The compound's derivatives are studied for their photoinduced intramolecular charge transfer (ICT) properties, which are significant for understanding the photophysical behavior of organic materials and their application in photovoltaics and light-emitting diodes (Meyer, Mialocq, & Perly, 1990)[https://consensus.app/papers/photoinduced-charge-transfer-isomerization-styrene-meyer/68f36e27ed425f5f95686b273e428ff9/?utm_source=chatgpt].
properties
IUPAC Name |
4-(dimethylaminomethylidene)-3-(methoxymethyl)-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-11(2)4-6-7(5-13-3)9-10-8(6)12/h4H,5H2,1-3H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBRUJFHRJONTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=NNC1=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2829217.png)
![2-Propan-2-yl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2829218.png)
![[4-[(2,5-Dimethylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2829219.png)

![(E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide](/img/structure/B2829221.png)
![1-[5-Tert-butyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole](/img/structure/B2829223.png)


![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829231.png)
![methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate](/img/structure/B2829233.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2829237.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2829238.png)

